molecular formula C18H14FN3O3 B1450827 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol CAS No. 574745-76-9

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

Cat. No. B1450827
M. Wt: 339.3 g/mol
InChI Key: BNDMWBMVOITFQA-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline (40 kg) was dissolved in 1-methyl-2-pyrrolidinone (206 kg) at 40-45° C. This solution was charged to an inerted pressure vessel containing 10% palladium on carbon catalyst (0.235 kg of approximately 50% water wet catalyst). A line wash of 1-methyl-2-pyrrolidinone at 40-45° C. (35 kg) was applied. The mixture was hydrogenated at 45° C. and 3 barg for 3.5 hours. The reactor was purged with nitrogen and recirculated through a Gaf filter before being filtered through a 1 μm Pall filter into a new reactor. A line wash of 1-methyl-2-pyrrolidinone (66 kg) through the filters was applied to give a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol. To this solution was added potassium carbonate (10.3 kg) and the mixture heated to 80° C.
Quantity
206 kg
Type
solvent
Reaction Step One
Quantity
0.235 kg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[C:21]([F:30])=[C:22]4[C:26](=[CH:27][CH:28]=3)[NH:25][C:24]([CH3:29])=[CH:23]4)=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:31][CH3:32])C1C=CC=CC=1>CN1CCCC1=O.[Pd]>[F:30][C:21]1[C:20]([O:19][C:13]2[C:12]3[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:31][CH3:32])[CH:11]=3)[N:16]=[CH:15][N:14]=2)=[CH:28][CH:27]=[C:26]2[C:22]=1[CH:23]=[C:24]([CH3:29])[NH:25]2

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)OC=1C(=C2C=C(NC2=CC1)C)F)OC
Name
Quantity
206 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.235 kg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was charged to an inerted pressure vessel
WASH
Type
WASH
Details
A line wash of 1-methyl-2-pyrrolidinone at 40-45° C. (35 kg)
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 45° C.
CUSTOM
Type
CUSTOM
Details
The reactor was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
before being filtered through a 1 μm Pall
FILTRATION
Type
FILTRATION
Details
filter into a new reactor
WASH
Type
WASH
Details
A line wash of 1-methyl-2-pyrrolidinone (66 kg) through the filters

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1OC1=NC=NC2=CC(=C(C=C12)OC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.